3,5-Dimethoxypicolinic acid
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Overview
Description
3,5-Dimethoxypicolinic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of picolinic acid, featuring two methoxy groups attached to the 3rd and 5th positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxypicolinic acid can be synthesized through several methods. One common approach involves the methylation of picolinic acid using methanol and a suitable catalyst under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Picolinic acid
Reagents: Methanol, catalyst (e.g., sulfuric acid)
Conditions: Reflux at elevated temperatures
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation processes using continuous flow reactors. This allows for efficient and consistent production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of 3,5-dihydroxy derivatives.
Reduction: Formation of 3,5-dimethoxy derivatives with altered functional groups.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
3,5-Dimethoxypicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3,5-Dimethoxypicolinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s methoxy groups play a crucial role in its binding affinity and specificity. Pathways involved include:
Metal Ion Chelation: Binding to metal ions such as zinc or copper, affecting their biological availability.
Enzyme Inhibition: Inhibiting enzymes by binding to their active sites, altering their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxypicolinic acid: Similar structure but with methoxy groups at the 5th and 6th positions.
Picolinic acid: The parent compound without methoxy groups.
3,4-Dimethoxypicolinic acid: Methoxy groups at the 3rd and 4th positions.
Uniqueness
3,5-Dimethoxypicolinic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and binding properties.
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3,5-dimethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-6(13-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
ZKRPAWQHVPWLTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)O)OC |
Origin of Product |
United States |
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